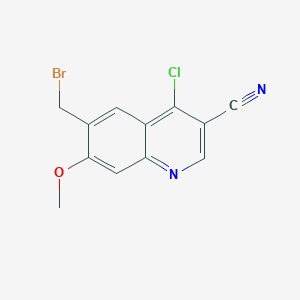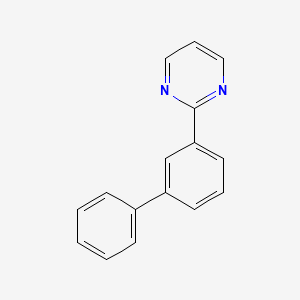![molecular formula C8H7BrO2 B13100056 5-Bromo-4H-benzo[d][1,3]dioxine](/img/structure/B13100056.png)
5-Bromo-4H-benzo[d][1,3]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4H-benzo[d][1,3]dioxine is a heterocyclic compound that belongs to the family of benzodioxines. These compounds are characterized by a benzene ring fused with a dioxine ring. The presence of a bromine atom at the 5th position of the benzene ring adds unique chemical properties to this compound. Benzodioxines are known for their applications in medicinal chemistry, agrochemicals, and as synthetic intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4H-benzo[d][1,3]dioxine can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is typically mediated by copper(I) iodide and sodium bicarbonate in acetonitrile. The reaction proceeds at room temperature and involves the formation of a benzodioxinone intermediate, which can be further brominated to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of brominating agents such as N-bromosuccinimide can facilitate the bromination step in an efficient manner .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4H-benzo[d][1,3]dioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The dioxine ring can undergo oxidation to form quinone derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of 5-substituted benzo[d][1,3]dioxines.
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of dihydrobenzo[d][1,3]dioxines.
Aplicaciones Científicas De Investigación
5-Bromo-4H-benzo[d][1,3]dioxine has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Agrochemicals: Its derivatives are used as insecticides, crop protection agents, and fungicides.
Synthetic Intermediates: It is used as an intermediate in the synthesis of complex organic molecules for various applications.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4H-benzo[d][1,3]dioxine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it binds to the enzyme and prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription. In antiplasmodial activity, it interferes with the parasite’s metabolic pathways, leading to its death .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzodioxane: Lacks the bromine atom and has different chemical properties.
4H-Benzo[d][1,3]dioxin-4-one: Similar core structure but without the bromine substitution.
Benzo-1,3-oxathiine: Contains a sulfur atom instead of an oxygen atom in the dioxine ring.
Uniqueness
5-Bromo-4H-benzo[d][1,3]dioxine is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity. This makes it a valuable compound in the development of pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C8H7BrO2 |
|---|---|
Peso molecular |
215.04 g/mol |
Nombre IUPAC |
5-bromo-4H-1,3-benzodioxine |
InChI |
InChI=1S/C8H7BrO2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-3H,4-5H2 |
Clave InChI |
CNWVGGDFCRJERC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC=C2Br)OCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


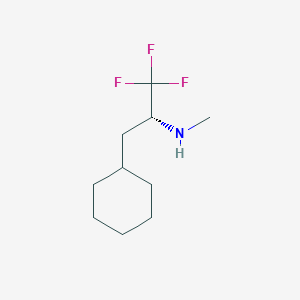
![8-Methyl-3-(pyrimidin-2-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B13099977.png)
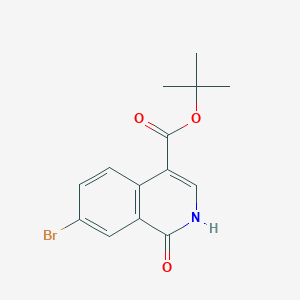

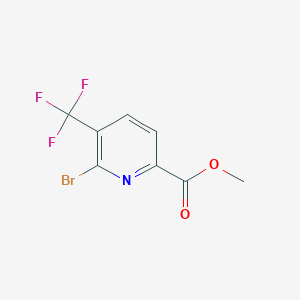

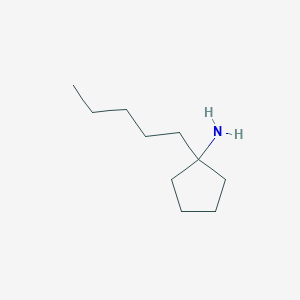
![6-(3-Fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13100003.png)
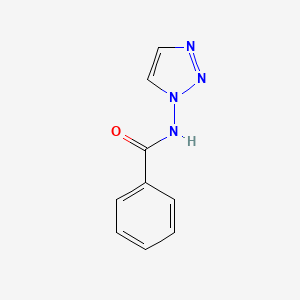
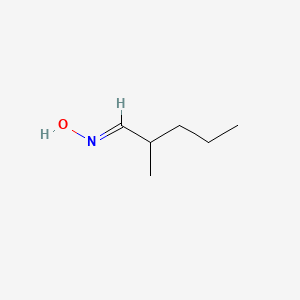
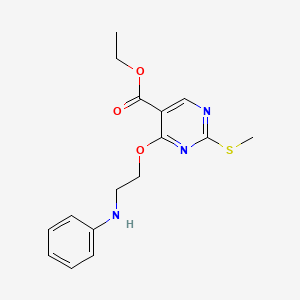
![2-[3-(4-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100040.png)
